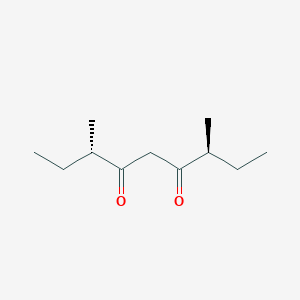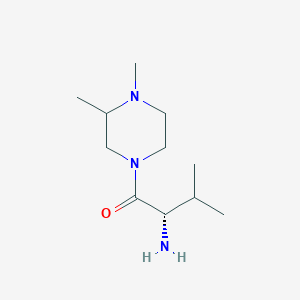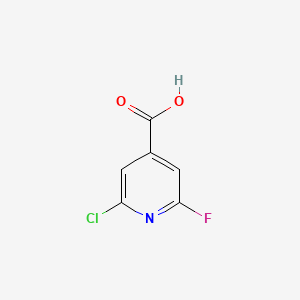
(3S,7S)-3,7-Dimethylnonane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,7S)-3,7-Dimethylnonane-4,6-dione is an organic compound characterized by its unique structure, which includes two methyl groups attached to a nonane backbone with ketone functionalities at the 4th and 6th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,7S)-3,7-Dimethylnonane-4,6-dione typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the aldol condensation of suitable precursors, followed by selective reduction and oxidation steps to introduce the ketone functionalities at the desired positions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can also enhance the production rate and yield of the compound. Purification steps, such as distillation and recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3S,7S)-3,7-Dimethylnonane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The ketone groups can be further oxidized to carboxylic acids under strong oxidative conditions.
Reduction: The ketone functionalities can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(3S,7S)-3,7-Dimethylnonane-4,6-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,7S)-3,7-Dimethylnonane-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone functionalities can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
(3S,7R)-3,7-Dimethylnonane-4,6-dione: A diastereomer with different stereochemistry.
(3S,7S)-3,7-Dimethylnonane-4,6-diol: A reduced form with alcohol functionalities instead of ketones.
(3S,7S)-3,7-Dimethylnonane-4,6-dicarboxylic acid: An oxidized form with carboxylic acid groups.
Uniqueness
(3S,7S)-3,7-Dimethylnonane-4,6-dione is unique due to its specific stereochemistry and the presence of two ketone functionalities, which confer distinct chemical reactivity and potential biological activity compared to its similar compounds.
Properties
Molecular Formula |
C11H20O2 |
|---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
(3S,7S)-3,7-dimethylnonane-4,6-dione |
InChI |
InChI=1S/C11H20O2/c1-5-8(3)10(12)7-11(13)9(4)6-2/h8-9H,5-7H2,1-4H3/t8-,9-/m0/s1 |
InChI Key |
CJLGKQGYTBDGJZ-IUCAKERBSA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)CC(=O)[C@@H](C)CC |
Canonical SMILES |
CCC(C)C(=O)CC(=O)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(1-ethyl-1H-pyrazol-5-yl)methyl][(3-fluorophenyl)methyl]amine](/img/structure/B11753736.png)
![(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol](/img/structure/B11753739.png)




![[(3aR,4S,5R,6aS)-5-hydroxy-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-4-yl]methyl acetate](/img/structure/B11753776.png)
![4,4,5,5-Tetramethyl-2-(2-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B11753777.png)


